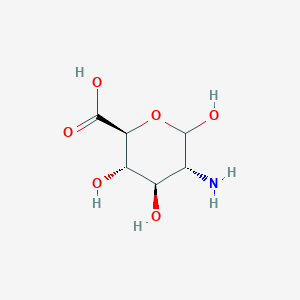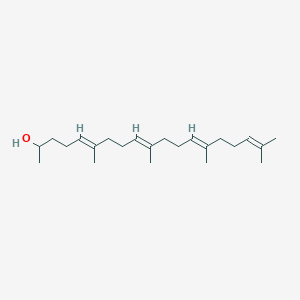
(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, also known as 2-Amino-3,4,6-trihydroxy-5-(hydroxymethyl)tetrahydropyran-2-carboxylic acid, is an important organic compound that has been extensively studied in the field of organic chemistry. It is a derivative of the naturally occurring amino acid l-tyrosine, and has a variety of applications in a wide range of scientific and industrial fields. This compound has been used as a chiral building block in the synthesis of various heterocyclic compounds, as well as in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a reagent in various organic reactions, and in the synthesis of polymers materials.
科学的研究の応用
(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals and agrochemicals, and the synthesis of polymers materials. It has also been used as a chiral building block in the synthesis of various compounds, and as a reagent in various organic reactions. In addition, this compound has been used in the synthesis of various natural products and in the study of their structure and reactivity.
作用機序
The mechanism of action of (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is not fully understood, but it is believed to involve the formation of a reactive intermediate through a nucleophilic attack on the carbonyl group of the compound. This intermediate then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that this compound may have some anti-inflammatory and antioxidant properties, as well as some potential anti-cancer effects.
実験室実験の利点と制限
The main advantage of using (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid in laboratory experiments is its availability and ease of use. This compound is relatively inexpensive, and it can be synthesized in a relatively short amount of time. Additionally, it is relatively stable and can be stored for long periods of time. However, the compound is sensitive to light and air, and it must be handled with care.
将来の方向性
The future directions for research involving (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid are numerous. Some potential areas of research include exploring the compound’s potential use in the synthesis of novel pharmaceuticals and agrochemicals, as well as its potential use in the synthesis of polymers materials. Additionally, further research could be conducted to explore the compound’s potential anti-inflammatory, antioxidant, and anti-cancer effects. Finally, further research could be conducted to explore the compound’s mechanism of action and its potential applications in organic synthesis.
合成法
The synthesis of (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is typically achieved through a multi-step process involving the reaction of l-tyrosine with formaldehyde and hydrochloric acid in an aqueous medium. The reaction is catalyzed by a base, and the product is then isolated and purified by chromatographic methods. The overall yield of the reaction is typically quite high, and the compound can be prepared in high purity and in a relatively short amount of time.
特性
IUPAC Name |
(2S,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO6/c7-1-2(8)3(9)4(5(10)11)13-6(1)12/h1-4,6,8-9,12H,7H2,(H,10,11)/t1-,2-,3+,4+,6?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIPFXSBMSGPKB-ISAMGBGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(OC1O)C(=O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)
![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)

